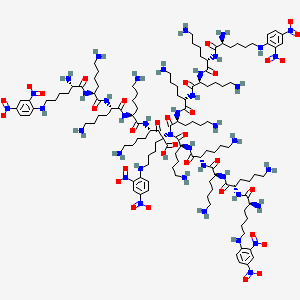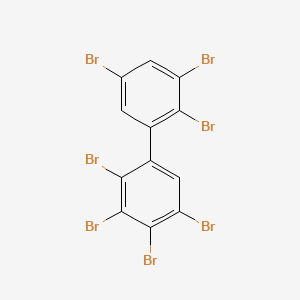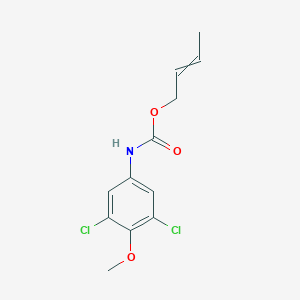
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate is an organic compound with the molecular formula C14H19O4P It is a member of the phosphate esters family, characterized by the presence of a phosphate group attached to a butadiene backbone with a phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-phenylbuta-1,3-dien-2-yl phosphate typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert them into tri- and tetrasubstituted buta-1,3-dienes . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the robustness of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acids, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s phosphate group makes it a potential candidate for studying phosphorylation processes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 4-phenylbuta-1,3-dien-2-yl phosphate involves its interaction with molecular targets through its phosphate group. The compound can participate in phosphorylation reactions, transferring its phosphate group to other molecules. This process is crucial in various biochemical pathways, including signal transduction and energy transfer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 4-phenylbuta-1,3-dien-2-yl phosphonate
- Diethyl 4-phenylbuta-1,3-dien-2-yl phosphine oxide
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
80814-98-8 |
|---|---|
Molekularformel |
C14H19O4P |
Molekulargewicht |
282.27 g/mol |
IUPAC-Name |
diethyl 4-phenylbuta-1,3-dien-2-yl phosphate |
InChI |
InChI=1S/C14H19O4P/c1-4-16-19(15,17-5-2)18-13(3)11-12-14-9-7-6-8-10-14/h6-12H,3-5H2,1-2H3 |
InChI-Schlüssel |
HEFJYWBOPCVNNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(=C)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)












